5-Bromo-2-methoxybenzimidamide
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Overview
Description
5-Bromo-2-methoxybenzimidamide: is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamidine, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-methoxybenzimidamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid. This intermediate is then converted to the corresponding benzamidine through a series of reactions, including amidation and reduction .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using cost-effective and efficient processes. For example, the bromination step can be optimized using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron powder. The subsequent steps can be carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2-methoxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry:
5-Bromo-2-methoxybenzimidamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxybenzimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The exact molecular pathways depend on the specific enzyme or target involved .
Comparison with Similar Compounds
5-Bromo-2-methoxybenzonitrile: Similar structure but with a nitrile group instead of an amidine group.
2-Bromo-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amidine group.
Uniqueness:
5-Bromo-2-methoxybenzimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI Key |
IKUQTZCCTIUKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=N)N |
Origin of Product |
United States |
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